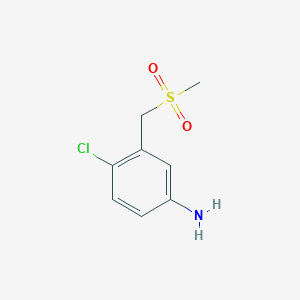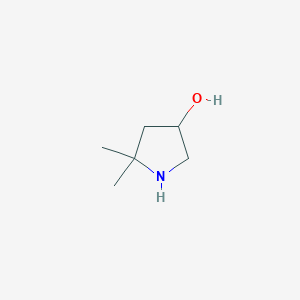![molecular formula C15H18N2O3 B1489444 Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate CAS No. 1354952-40-1](/img/structure/B1489444.png)
Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate
Übersicht
Beschreibung
Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Characterization
Oxadiazole derivatives, including those structurally related to the specified compound, have been characterized to understand their molecular configurations and potential as spacers in synthesizing angiotensin receptor antagonists. The π–π interactions observed between oxadiazole rings and phenyl rings in neighboring molecules are crucial for their molecular properties and applications (Meyer et al., 2003).
Mesomorphic Behaviour and Photoluminescence
A series of 1,3,4-oxadiazole derivatives exhibited significant mesomorphic behavior and photoluminescent properties, suggesting their utility in creating new materials with specific optical characteristics. These compounds show potential for applications in display technologies and sensors, given their wide mesomorphic temperature ranges and strong fluorescence emissions (Han et al., 2010).
Chemosensors for Fluoride Ions
Oxadiazole compounds have been developed as selective chemosensors for fluoride ions, leveraging the strong intramolecular hydrogen bonding capabilities. These sensors exhibit significant changes in color and optical properties upon fluoride ion detection, underscoring their potential in environmental monitoring and analytical chemistry (Ma et al., 2013).
Corrosion Inhibition
Derivatives of oxadiazole have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments, presenting a cost-effective and efficient solution for protecting industrial infrastructure. Their performance is attributed to the formation of a protective layer on the metal surface, validated through various analytical techniques (Ammal et al., 2018).
Biological Activity
Research has explored the synthesis of oxadiazole derivatives and their grafting onto polymers for potential applications in biology and medicine. These hybrid polymers exhibit significant biological activities, including decreased IC50 values, indicating their potential in drug development and as materials for biomedical applications (Kareem et al., 2021).
Eigenschaften
IUPAC Name |
methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)9-12-16-13(17-20-12)10-5-7-11(8-6-10)14(18)19-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAGTOMPGSDOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)


![4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1489372.png)
![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)






![1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489383.png)